alpha-Hydroxyfuran-2-acetic acid
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Overview
Description
. The compound consists of a furan ring attached to a glycolic acid moiety, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: alpha-Hydroxyfuran-2-acetic acid can be synthesized through various methods. One common approach involves the oxidation of furfuryl alcohol or furfural using chemical or biocatalytic processes . The industrial production method typically involves the Cannizaro reaction of furfural in an aqueous sodium hydroxide solution, resulting in a 1:1 ratio of 2-furoic acid and furfuryl alcohol .
Industrial Production Methods: The industrial production of 2-furanglycolic acid often employs the oxidation of furfuryl alcohol or furfural using catalysts such as cobalt, manganese, and bromine in an acetic acid system . This method is efficient and yields high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: alpha-Hydroxyfuran-2-acetic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It can participate in Diels–Alder reactions as an atypical diene, forming various cyclic compounds .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and nitration reactions can be performed using appropriate reagents.
Major Products: The major products formed from these reactions include various furan derivatives, such as 2,5-furandicarboxylic acid and its esters .
Scientific Research Applications
alpha-Hydroxyfuran-2-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chelating agent in analytical chemistry.
Biology: The compound has been studied for its antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its potential use in treating cancer, diabetes, and Alzheimer’s disease.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action of 2-furanglycolic acid is not fully understood. it is suggested that the compound may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Comparison with Similar Compounds
2-Furoic acid: A furan derivative with a carboxylic acid group, commonly used as a preservative and flavoring agent.
2,5-Furandicarboxylic acid: A valuable monomer for biopolymers, produced by oxidizing carbohydrate-derived 5-hydroxymethylfurfural.
Furfuryl alcohol: An intermediate in the production of various furan derivatives.
Uniqueness: alpha-Hydroxyfuran-2-acetic acid stands out due to its combination of a furan ring and a glycolic acid moiety, which imparts unique chemical and biological properties. Its versatility in various scientific applications and potential therapeutic uses make it a compound of significant interest in research and industry.
Properties
CAS No. |
19377-73-2 |
---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-(furan-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9) |
InChI Key |
RTLDJXGEOSVJEX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(C(=O)O)O |
Canonical SMILES |
C1=COC(=C1)C(C(=O)O)O |
19377-73-2 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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